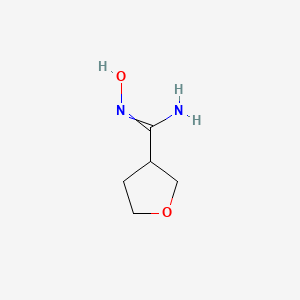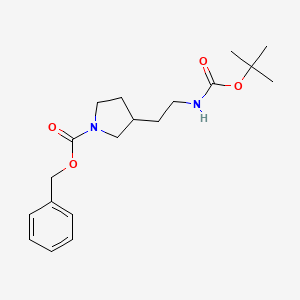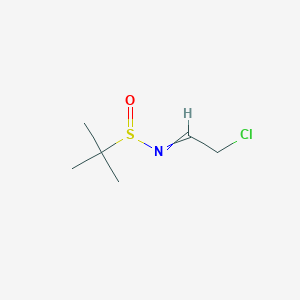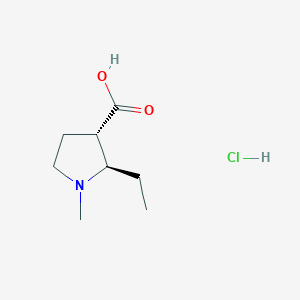
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a 4-chlorophenyl group attached to the isoxazole ring, which is further connected to a cyclopropanecarboxylic acid moiety. The molecular formula of this compound is C13H10ClNO3, and it has a molecular weight of 263.68 g/mol .
准备方法
The synthesis of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., sodium bicarbonate) at ambient temperature. This reaction leads to the formation of 3,5-disubstituted isoxazoles . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
化学反应分析
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.
Cycloaddition: Isoxazoles are known to participate in cycloaddition reactions, forming various heterocyclic compounds.
科学研究应用
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
作用机制
The mechanism of action of 1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate immune functions by preventing the proliferation of lymphocytes and suppressing inflammatory responses . The compound may also interact with enzymes and receptors involved in various biochemical pathways, leading to its observed biological effects.
相似化合物的比较
1-(5-(4-Chlorophenyl)isoxazol-3-yl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
5-(4-Chlorophenyl)isoxazol-3-amine: This compound has a similar isoxazole ring structure but lacks the cyclopropanecarboxylic acid moiety.
5-(2-Chlorophenyl)isoxazol-3-yl)methylamine: This compound has a different substitution pattern on the isoxazole ring and a different functional group.
5-(4-Chlorophenyl)isoxazole-3-carboxylic acid: This compound is similar but has a carboxylic acid group directly attached to the isoxazole ring instead of the cyclopropane moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclopropanecarboxylic acid moiety, which may confer distinct chemical and biological properties.
属性
分子式 |
C13H10ClNO3 |
|---|---|
分子量 |
263.67 g/mol |
IUPAC 名称 |
1-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-9-3-1-8(2-4-9)10-7-11(15-18-10)13(5-6-13)12(16)17/h1-4,7H,5-6H2,(H,16,17) |
InChI 键 |
BBEBVUPIDMOJLK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1(C2=NOC(=C2)C3=CC=C(C=C3)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(((6S,7R)-7-Amino-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl)methyl)-1-methylpyrrolidin-1-ium chloride hydrochloride](/img/structure/B11818628.png)
![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1h-benzo[d]imidazole-4-carbaldehyde](/img/structure/B11818639.png)









![1-[(3R)-1,1-dioxothiolan-3-yl]-3,5-dimethylpyrazole-4-carbaldehyde](/img/structure/B11818715.png)
